2-octahydroisoquinolin-2(1H)-ylethanamine
Overview
Description
2-Octahydroisoquinolin-2(1H)-ylethanamine is an organic compound with the molecular formula C11H22N2 It belongs to the class of amines and is characterized by the presence of an octahydroisoquinoline ring system attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves the following steps:
Formation of Octahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form octahydroisoquinoline.
Alkylation: Octahydroisoquinoline is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the desired ethanamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Octahydroisoquinolin-2(1H)-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-Octahydroisoquinolin-2(1H)-ylethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-octahydroisoquinolin-2(1H)-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Octahydroisoquinolin-1(2H)-ylethanamine
- 2-Octahydroisoquinolin-3(1H)-ylethanamine
- 2-Octahydroisoquinolin-4(1H)-ylethanamine
Uniqueness
2-Octahydroisoquinolin-2(1H)-ylethanamine is unique due to its specific ring structure and the position of the ethanamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. Compared to its analogs, it may exhibit different reactivity and binding affinities, leading to varied biological activities and synthetic utility.
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSOYOFHHRTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-14-9 | |
Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) interact with α-Synuclein and affect synaptic transmission?
A1: Research suggests that intracellular α-Synuclein oligomers (αSynO) enhance synaptic transmission, leading to increased frequency, amplitude, and charge transfer of synaptic currents []. This excitatory effect of αSynO on synaptic activity was previously undescribed. M30 appears to counteract this effect. In silico studies, specifically docking analysis and molecular dynamics simulations, indicate that M30 interacts with a central hydrophobic region of α-Synuclein []. This interaction is believed to interfere with α-Synuclein aggregation, reducing the formation of higher-molecular-weight species []. Consequently, M30 administration attenuates the impact of αSynO on synaptic physiology, normalizing synaptic currents [].
Q2: What is the significance of M30's ability to interfere with α-Synuclein aggregation in the context of synucleinopathies?
A2: The accumulation and aggregation of α-Synuclein into toxic oligomers and fibrils is considered a hallmark of synucleinopathies like Parkinson's Disease []. These aggregates disrupt neuronal function and contribute to the disease process. The ability of M30 to interfere with α-Synuclein aggregation, as evidenced by Thioflavin T (ThT) and Western blot analyses, suggests its potential to modify disease progression []. By reducing the formation of these toxic species, M30 might offer a novel therapeutic strategy for mitigating neuronal damage and potentially slowing disease progression in synucleinopathies.
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